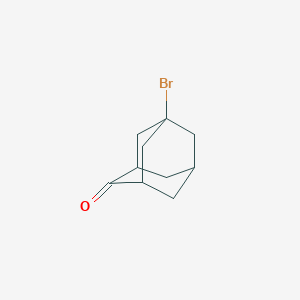

5-Bromo-2-adamantanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoadamantan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEWIOREYPSNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343609 | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-20-8 | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-adamantanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-adamantanone: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Bromo-2-adamantanone, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic data, and insights into its stability and handling. Experimental protocols for its synthesis and purification are also presented to support its application in research and drug development.

Core Properties and Physicochemical Data

This compound is a halogenated derivative of adamantanone, featuring a bromine atom at a bridgehead position. Its rigid, cage-like structure and the presence of both a ketone and a bromo functional group make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 149-155 °C | [2] |

| CAS Number | 20098-20-8 | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound (General Approach)

Reaction Scheme:

References

An In-depth Technical Guide to 5-Bromo-2-adamantanone (CAS: 20098-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-adamantanone is a halogenated derivative of adamantanone, a tricyclic ketone. The rigid, cage-like structure of the adamantane core imparts unique physicochemical properties to its derivatives, making them valuable building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, key reactions, and its emerging role in drug discovery as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 20098-20-8 | [2] |

| Molecular Formula | C₁₀H₁₃BrO | [2] |

| Molecular Weight | 229.11 g/mol | [2] |

| Melting Point | 151.0 to 155.0 °C | [1] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Synonyms | 1-Bromoadamantan-4-one, 5-Bromotricyclo[3.3.1.1³,⁷]decanone | [2] |

Experimental Protocols

Synthesis of this compound

General Protocol for Bromination of 2-Adamantanone:

-

Materials: 2-Adamantanone, Bromine (Br₂), Carbon tetrachloride (CCl₄) or other suitable inert solvent, catalyst (e.g., a Lewis acid like AlCl₃ or a radical initiator, depending on the desired regioselectivity).

-

Procedure:

-

Dissolve 2-adamantanone in an appropriate volume of CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a stoichiometric amount of bromine, dissolved in CCl₄, dropwise to the reaction mixture at room temperature. The reaction may be initiated by gentle heating or exposure to UV light if a radical mechanism is intended.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Note: The regioselectivity of the bromination (i.e., the position of the bromine atom on the adamantane cage) can be influenced by the reaction conditions, including the choice of solvent and catalyst.

Synthesis of this compound Thiosemicarbazone

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. The reaction of a ketone with thiosemicarbazide is a standard method for their preparation.

Experimental Protocol:

-

Materials: this compound, Thiosemicarbazide, Ethanol, Glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a specified period (typically a few hours), monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound thiosemicarbazone.

-

Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in numerous approved drugs due to its ability to enhance lipophilicity and modulate drug-receptor interactions. This compound serves as a versatile starting material for the synthesis of various bioactive molecules with potential therapeutic applications.

As a Precursor for Anticancer Agents

Adamantane derivatives have shown promise as anticancer agents. Some adamantane-linked isothiourea derivatives have been found to suppress the growth of hepatocellular carcinoma.[3] The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

As a Precursor for CNS-Active Agents

Adamantane derivatives, such as amantadine and memantine, are known to have effects on the central nervous system (CNS). Bromantane, another adamantane derivative, is an atypical CNS stimulant and anxiolytic.[4] Its mechanism of action is thought to involve the enhancement of dopamine synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its rigid, lipophilic adamantane core provides a unique scaffold for the design of novel therapeutics targeting a range of diseases, from cancer to CNS disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives of this compound is likely to yield new and improved drug candidates with significant therapeutic potential.

References

- 1. Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H13BrO | CID 590905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromantane - Wikipedia [en.wikipedia.org]

5-Bromo-2-adamantanone: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure, properties, and synthesis of 5-Bromo-2-adamantanone, a halogenated derivative of the rigid tricyclic alkane, adamantane. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the unique characteristics and potential applications of adamantane-based compounds.

Molecular Structure and Properties

This compound possesses a distinctive cage-like structure inherited from its parent molecule, adamantane. The introduction of a bromine atom at the 5-position and a carbonyl group at the 2-position significantly influences its chemical reactivity and physical properties.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| CAS Number | 20098-20-8 | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 149-153 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from adamantane. The first step involves the synthesis of 2-adamantanone, which is then followed by a selective bromination at the bridgehead position.

Experimental Protocol: Synthesis of 2-Adamantanone from Adamantane

A common method for the synthesis of 2-adamantanone from adamantane involves oxidation using a strong acid, such as concentrated sulfuric acid.

Materials:

-

Adamantane

-

Concentrated sulfuric acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Adamantane is slowly added to an excess of concentrated sulfuric acid with vigorous stirring.

-

The reaction mixture is heated to approximately 70-80°C and maintained at this temperature for several hours.

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice.

-

The aqueous mixture is extracted multiple times with a suitable organic solvent such as dichloromethane.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-adamantanone.

-

The crude product can be further purified by recrystallization or sublimation.

Experimental Protocol: Bromination of 2-Adamantanone

The bromination of 2-adamantanone to yield this compound can be achieved using a suitable brominating agent, often in the presence of a Lewis acid catalyst.

Materials:

-

2-Adamantanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Carbon tetrachloride (or other inert solvent)

-

Sodium thiosulfate solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

2-Adamantanone is dissolved in an inert solvent such as carbon tetrachloride in a flask protected from light.

-

A Lewis acid catalyst, such as anhydrous aluminum chloride, is added to the solution.

-

The brominating agent (e.g., bromine) is added dropwise to the reaction mixture with stirring at a controlled temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove excess bromine.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Predicted/Observed Features |

| FTIR (Infrared Spectroscopy) | A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations of the adamantane cage will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will be consistent with the adamantane skeleton. |

| ¹H NMR (Proton NMR) | The spectrum will be complex due to the rigid, polycyclic nature of the molecule. The protons on the adamantane cage will appear as a series of multiplets in the upfield region. The chemical shifts will be influenced by the presence of the electron-withdrawing carbonyl and bromo groups. |

| ¹³C NMR (Carbon NMR) | The spectrum will show distinct signals for the carbonyl carbon (downfield, ~200-220 ppm), the carbon bearing the bromine atom, and the other carbons of the adamantane framework. The number of signals will reflect the symmetry of the molecule. |

Logical Workflow: Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity

While specific studies on the biological signaling pathways of this compound are not extensively documented, adamantane derivatives, in general, have garnered significant interest in medicinal chemistry. For instance, the related compound Bromantane (N-(4-bromophenyl)adamantan-2-amine) has been investigated for its psychostimulant and anxiolytic properties. The rigid adamantane scaffold is often utilized as a lipophilic anchor in drug design to enhance bioavailability and target engagement. The introduction of functional groups, such as the bromine and ketone moieties in this compound, provides handles for further chemical modification and the potential to interact with biological targets. Further research is warranted to explore the pharmacological profile of this specific compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-adamantanone from 2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-adamantanone, a valuable intermediate in medicinal chemistry and materials science. The document outlines a proposed synthetic protocol based on established principles of adamantane chemistry, supported by quantitative data and detailed experimental procedures.

Introduction

Adamantane and its derivatives are of significant interest in drug development due to their unique lipophilic and rigid cage structure, which can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] 2-Adamantanone is a common starting material for the synthesis of various functionalized adamantanes. The introduction of a bromine atom at a bridgehead position, such as in this compound, provides a reactive handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions.

This guide focuses on the electrophilic bromination of 2-adamantanone to yield this compound. While direct literature detailing this specific transformation is scarce, the proposed methodology is based on the well-documented principles of electrophilic substitution at the tertiary bridgehead positions of the adamantane core.[2][3]

Proposed Synthetic Pathway and Mechanism

The synthesis of this compound from 2-adamantanone is proposed to proceed via an electrophilic substitution reaction. The presence of the electron-withdrawing ketone group at the C2 position deactivates the adamantane cage towards electrophilic attack. However, the tertiary bridgehead positions (C1, C3, C5, C7) remain the most susceptible to substitution. While the C1 and C3 positions are alpha to the carbonyl group, the C5 and C7 positions are also viable sites for electrophilic attack. The regioselectivity of the bromination can be influenced by the reaction conditions.

The proposed mechanism involves the polarization of molecular bromine (Br₂) by a Lewis acid catalyst, which increases its electrophilicity. The adamantane cage then acts as a nucleophile, attacking the electrophilic bromine species to form a tertiary carbocation intermediate at the bridgehead position. Subsequent loss of a proton yields the brominated product. To achieve monobromination and favor substitution at the C5 position, careful control of the reaction conditions is essential.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Property | 2-Adamantanone | This compound |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₃BrO |

| Molecular Weight | 150.22 g/mol | 229.11 g/mol [4] |

| Appearance | White solid | White to light yellow crystalline powder |

| Melting Point | 270 °C | 149-153 °C[4] |

| CAS Number | 700-58-3 | 20098-20-8[4] |

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Proposed Value/Condition |

| Brominating Agent | Bromine (Br₂) |

| Catalyst | Aluminum bromide (AlBr₃) or Iron(III) bromide (FeBr₃) |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) |

| Molar Ratio (2-adamantanone:Br₂:Catalyst) | 1 : 1.1 : 0.1 |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-8 hours |

| Work-up | Quenching with aqueous sodium bisulfite solution |

| Purification | Column chromatography or recrystallization |

Experimental Protocol

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

-

2-Adamantanone

-

Bromine (Br₂)

-

Aluminum bromide (AlBr₃) (anhydrous)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (optional, for temperature control)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanone (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Catalyst: Carefully add anhydrous aluminum bromide (0.1 eq) to the stirred solution.

-

Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.1 eq) in anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and slowly quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound. Alternatively, recrystallization from a suitable solvent system can be employed.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Proposed synthesis of this compound.

Caption: General experimental workflow.

Safety Precautions

-

Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a bromine spill kit readily available.

-

Aluminum bromide (AlBr₃) is a water-reactive and corrosive solid. Handle it in a glove box or under an inert atmosphere. It reacts violently with water to release hydrogen bromide gas.

-

Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate PPE.

-

The reaction should be performed under an inert atmosphere to prevent the reaction of the catalyst with atmospheric moisture.

-

Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed protocol based on their specific laboratory conditions and analytical capabilities.

References

5-Bromo-2-adamantanone: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-adamantanone, a functionalized derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a pivotal building block in modern organic synthesis. Its unique structural and electronic properties, combining the sterically demanding and lipophilic adamantane cage with a reactive ketone and a versatile bromine atom at a bridgehead position, offer a gateway to a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel bioactive compounds and advanced materials. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data and workflow visualizations to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline solid. Its rigid cage-like structure imparts a high melting point and significant lipophilicity, properties that are often desirable in drug candidates to enhance membrane permeability and metabolic stability.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [1][3] |

| CAS Number | 20098-20-8 | [1][2][4] |

| Melting Point | 149-153 °C | [1] |

| Appearance | White to Light yellow powder to crystal | [2][4] |

| Purity | >98.0% (GC) | [4] |

| ¹³C NMR (CDCl₃, δ, ppm) | Predicted values, experimental data may vary. Key shifts include the carbonyl carbon (~215 ppm), the carbon bearing the bromine (~65 ppm), and other aliphatic carbons in the adamantane cage (25-45 ppm). | |

| ¹H NMR (CDCl₃, δ, ppm) | Predicted values, experimental data may vary. Complex multiplet signals in the aliphatic region (1.5-3.0 ppm). | [5] |

| IR (KBr, cm⁻¹) | Predicted values, experimental data may vary. Characteristic C=O stretching vibration around 1720 cm⁻¹. |

Key Synthetic Transformations and Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups: the ketone and the bridgehead bromine. These sites allow for a variety of chemical modifications, leading to the construction of more complex adamantane derivatives.

Reactions at the Carbonyl Group

The ketone functionality of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

The Wittig reaction provides a reliable method for the conversion of the ketone to an exocyclic double bond, yielding 5-bromo-2-methyleneadamantane. This product serves as a valuable intermediate for further functionalization.

General Experimental Workflow for the Wittig Reaction:

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methyleneadamantane

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting orange-red solution to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 5-bromo-2-methyleneadamantane.

Table 2: Representative Data for the Wittig Reaction of this compound

| Product | Yield (%) | ¹³C NMR (CDCl₃, δ, ppm) | ¹H NMR (CDCl₃, δ, ppm) |

| 5-Bromo-2-methyleneadamantane | 75-85 | Predicted: ~150.1 (C=CH₂), ~105.8 (C=CH₂), ~65 (C-Br), 28-45 (adamantyl CH, CH₂) | Predicted: ~4.7 (s, 2H, =CH₂), 1.5-2.8 (m, 11H, adamantyl) |

The addition of Grignard reagents to this compound provides access to tertiary alcohols, introducing a new alkyl or aryl substituent at the 2-position. The steric hindrance of the adamantyl cage can influence the stereochemical outcome of the reaction.

General Experimental Workflow for the Grignard Reaction:

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methyl-2-adamantanol [6]

-

Reaction: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, as a solution in diethyl ether) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup: Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield 5-bromo-2-methyl-2-adamantanol.

Table 3: Representative Data for Grignard Reactions with this compound

| Grignard Reagent | Product | Yield (%) | Key Spectroscopic Data |

| Methylmagnesium Bromide | 5-Bromo-2-methyl-2-adamantanol | 85-95 | ¹³C NMR: ~75 (C-OH), ~65 (C-Br), ~25 (CH₃) |

| Phenylmagnesium Bromide | 5-Bromo-2-phenyl-2-adamantanol | 80-90 | ¹³C NMR: ~78 (C-OH), ~65 (C-Br), 125-145 (aromatic C) |

Reactions Involving the Bromine Atom

The bridgehead bromine atom is susceptible to nucleophilic substitution, although typically requiring forcing conditions due to the steric hindrance and the instability of a bridgehead carbocation (SN1) or the difficulty of backside attack (SN2). Nevertheless, it provides a handle for the introduction of various functionalities.

Reaction with sodium azide introduces the azido group, a versatile functional group that can be further transformed, for example, via Huisgen cycloaddition ("click chemistry") or reduction to an amine.

Detailed Experimental Protocol: Synthesis of 5-Azido-2-adamantanone

-

Reaction: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dimethylformamide (DMF) and water (e.g., 9:1 v/v). Add sodium azide (3.0 eq) and heat the mixture to 100 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-azido-2-adamantanone.

Table 4: Representative Data for the Synthesis of 5-Azido-2-adamantanone

| Product | Yield (%) | IR (cm⁻¹) | ¹³C NMR (CDCl₃, δ, ppm) |

| 5-Azido-2-adamantanone | 60-70 | ~2100 (N₃ stretch), ~1720 (C=O stretch) | Predicted: ~215 (C=O), ~60 (C-N₃) |

Rearrangement Reactions

As an α-halo ketone, this compound can undergo a Favorskii rearrangement in the presence of a strong base, leading to a ring contraction to form a bicyclo[3.3.1]nonane carboxylic acid derivative. This reaction is a powerful tool for accessing strained ring systems.[7][8][9]

General Reaction Scheme for the Favorskii Rearrangement:

Detailed Experimental Protocol: Favorskii Rearrangement of this compound [7]

-

Reaction: To a solution of sodium methoxide (2.2 eq) in anhydrous methanol at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether. Warm the resulting slurry to room temperature and then heat to reflux for 4 hours.[7]

-

Workup: Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride.

-

Extraction: Extract the mixture with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to afford the methyl ester of the ring-contracted bicyclo[3.3.1]nonane carboxylic acid.

Table 5: Expected Product and Data for the Favorskii Rearrangement

| Product | Expected Yield (%) | Key Spectroscopic Data |

| Methyl bicyclo[3.3.1]nonane-1-carboxylate | 70-80 | ¹³C NMR: ~175 (C=O), ~51 (OCH₃) |

Applications in the Synthesis of Bioactive Molecules

The adamantane scaffold is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. This compound serves as a key starting material for the synthesis of various biologically active adamantane derivatives.

Synthesis of Spiro-Heterocycles

The ketone functionality can be used to construct spirocyclic systems, where the C2 of the adamantane is a spiro center. Such compounds have shown a range of biological activities, including antiviral and antiprotozoal effects.[10] For instance, reaction with appropriate binucleophiles can lead to the formation of spiro-hydantoins, -pyrrolidines, or -piperidines.

Precursors for Fused Heterocyclic Systems

Derivatives of this compound can be used to synthesize adamantane-fused heterocyclic compounds, such as pyrimidines and imidazoles, which are of interest in medicinal chemistry. For example, the α-bromo ketone moiety can react with ureas or thioureas to form imidazolinones or thiones, respectively.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of two distinct and reactive functional groups on the rigid adamantane scaffold allows for a wide range of chemical transformations. This guide has provided an overview of its key reactions, including detailed experimental protocols and tabulated data, to serve as a practical resource for researchers in academia and industry. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with significant applications in medicine and materials science.

References

- 1. 5-溴-2-金刚烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H13BrO | CID 590905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20098-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Design and synthesis of bioactive adamantane spiro heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-2-adamantanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the rigid bicyclic ketone, 5-Bromo-2-adamantanone. The unique caged structure of the adamantane core, combined with the presence of a bromine atom and a carbonyl group, results in a distinct spectroscopic signature. This document presents available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public domain spectra for this specific compound, the NMR data is presented as predicted values based on the known spectra of 2-adamantanone and established substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | m | 2H | CH adjacent to C=O |

| ~2.2 - 2.5 | m | 5H | CH and CH₂ of adamantane cage |

| ~1.8 - 2.1 | m | 6H | CH₂ of adamantane cage |

Note: Predicted values are based on the spectrum of 2-adamantanone and the expected deshielding effects of the bromine substituent. Actual spectra may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~215 | C | C=O |

| ~70 | C | C-Br |

| ~45 - 55 | CH | CH adjacent to C=O |

| ~30 - 40 | CH, CH₂ | Adamantane cage |

Note: Predicted values are based on the spectrum of 2-adamantanone and established substituent chemical shift effects for bromine.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950 - 2850 | Strong | C-H stretch | Alkane (adamantane cage) |

| ~1715 | Strong | C=O stretch | Ketone |

| ~1450 | Medium | CH₂ bend | Alkane (adamantane cage) |

| ~600 - 500 | Medium-Strong | C-Br stretch | Alkyl Halide |

Note: Values are typical for the respective functional groups and are consistent with the structure of this compound.

Table 4: Mass Spectrometry Data for this compound[1]

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | 34.9 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 149 | 100.0 | [M-Br]⁺ (Base peak) |

| 121 | 67.1 | [M-Br-CO]⁺ |

| 93 | 6.6 | [M-Br-CO-C₂H₄]⁺ |

Data extracted from a study on 5-substituted adamantan-2-ones.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample in the spectrometer's sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range.

-

Instrumentation: Employ a mass spectrometer, typically with an Electron Ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Acquisition:

-

Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-adamantanone, a halogenated bridged cyclic ketone. Given the limited availability of direct quantitative data for this specific compound, this guide synthesizes information from structurally related adamantane derivatives and established scientific principles to offer a robust predictive profile and detailed experimental methodologies.

Core Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 149-153 °C. Its rigid, cage-like adamantane core imparts significant lipophilicity, a key determinant of its solubility characteristics. The presence of a polar ketone group and a polarizable bromine atom introduces some degree of polarity to the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [2] |

| Appearance | White to light yellow solid/crystal | [3] |

| Melting Point | 149-153 °C | |

| Assay | ≥ 97% |

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane, Diethyl ether | High | The non-polar adamantane core will have favorable van der Waals interactions with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The ketone and bromo groups can engage in dipole-dipole interactions, enhancing solubility. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the ketone's oxygen atom may slightly improve solubility compared to highly non-polar solvents, but the large hydrophobic adamantane cage will limit this. |

| Aqueous | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the largely non-polar and hydrophobic nature of the molecule. |

Stability Profile

The stability of this compound is influenced by its chemical structure, which includes a ketone functional group and a carbon-bromine bond. Adamantane derivatives are generally known for their high thermal stability.[5][6] However, the presence of functional groups can introduce specific labilities. Forced degradation studies are essential to identify potential degradation pathways.

Table 2: Inferred Stability of this compound under Stress Conditions

| Stress Condition | Expected Stability | Potential Degradation Products | Rationale |

| Thermal (Dry Heat) | High | Minimal degradation expected under typical storage conditions. At elevated temperatures, decomposition may occur. | The adamantane cage is thermally robust.[5][6] |

| Hydrolytic (Aqueous, pH range) | Moderate | Potential for hydrolysis, particularly at basic pH, leading to the formation of 5-hydroxy-2-adamantanone. | Adamantane derivatives show pH-dependent hydrolytic stability.[5][6] Ketones are generally stable to hydrolysis, but the bromine atom could be susceptible to nucleophilic substitution by water or hydroxide ions. |

| Oxidative (e.g., H₂O₂) | Moderate | Oxidation of the ketone or other parts of the molecule could occur. | Ketones can be susceptible to oxidation, although the adamantane framework is generally resistant. |

| Photolytic (UV/Vis light) | Moderate to Low | Potential for photodecomposition, possibly involving the carbon-bromine bond. | Halogenated organic compounds can be susceptible to photolytic cleavage. Studies on adamantyl vinyl ketone have shown photodegradation under UV light.[7] |

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of excess solid is crucial to ensure equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to construct a calibration curve.

-

Calculation of Solubility: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the concentration in the original saturated solution, accounting for the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[8][9][10]

General Procedure: Prepare solutions of this compound in an appropriate solvent system (e.g., a mixture of acetonitrile and water) and subject them to the following stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

1. Hydrolytic Degradation:

-

Acidic Conditions: Add 0.1 M HCl to the sample solution.

-

Neutral Conditions: Use water or a neutral buffer.

-

Basic Conditions: Add 0.1 M NaOH to the sample solution.

-

Method: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[11] Analyze samples at various time points. If significant degradation occurs, neutralize the sample before analysis.

2. Oxidative Degradation:

-

Method: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.[8][11] Keep the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light. Analyze at appropriate time intervals.

3. Thermal Degradation:

-

Method for Solution: Heat the sample solution at an elevated temperature (e.g., 70 °C) for a set period.[8]

-

Method for Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 70 °C / 75% RH).[12]

4. Photolytic Degradation:

-

Method: Expose the sample solution and solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][11] A dark control sample should be stored under the same conditions to exclude thermal degradation.

Analysis of Degraded Samples: All samples should be analyzed by a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector. The method should be capable of separating the intact drug from its degradation products.

Visualizations

Caption: Workflow for solubility determination.

Caption: Workflow for forced degradation studies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C10H13BrO | CID 590905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20098-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 6. researchgate.net [researchgate.net]

- 7. Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. acv-verdun.fr [acv-verdun.fr]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon framework, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. Among the functionalized adamantanes, 5-Bromo-2-adamantanone emerges as a versatile building block, offering two reactive sites for molecular elaboration: a ketone for modifications such as reductive amination and a bromine atom amenable to nucleophilic substitution and cross-coupling reactions. This technical guide explores the potential applications of this compound in the synthesis of novel therapeutic agents, providing insights into synthetic methodologies, potential biological activities, and relevant signaling pathways.

Synthetic Utility of this compound

This compound serves as a strategic starting material for the synthesis of a diverse array of adamantane derivatives with potential applications in antiviral, anticancer, and neuroprotective therapies. The ketone at the 2-position and the bromine at the 5-position can be functionalized sequentially or in tandem to generate a library of compounds for biological screening.

A general synthetic workflow for the derivatization of this compound is outlined below. This workflow highlights key transformations that can be employed to introduce molecular diversity.

General synthetic pathways for the derivatization of this compound.

Key Synthetic Transformations

Reductive Amination: The ketone functionality of this compound is a prime site for reductive amination, a powerful method for introducing amine substituents. This one-pot reaction typically involves the formation of an imine intermediate with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This approach allows for the synthesis of a wide range of 5-bromo-2-aminoadamantane derivatives.

Nucleophilic Substitution: The bromine atom at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. For instance, reaction with sodium azide can yield 5-azido-2-adamantanone, a precursor for further "click" chemistry modifications or reduction to an amino group.

Suzuki Coupling: The carbon-bromine bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of a carbon-carbon bond, linking the adamantane core to various aryl or heteroaryl moieties, thereby expanding the chemical space and potential for interaction with biological targets.

Potential Therapeutic Applications and Biological Activity

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of adamantane derivatives has shown significant promise in several therapeutic areas.

Neuroprotective Agents

Adamantane derivatives, such as Memantine and Bromantane, are known for their neuroprotective effects. Bromantane, an atypical psychostimulant and anxiolytic, is thought to exert its effects by enhancing dopamine synthesis. This pathway involves the upregulation of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC), the key enzymes in dopamine production. It is plausible that derivatives of this compound, particularly aminoadamantane analogs, could exhibit similar neuroprotective activities.

Potential neuroprotective signaling pathway of Bromantane-like derivatives.

Antiviral and Anticancer Agents

The adamantane scaffold is a key feature in several antiviral drugs, including Amantadine and Rimantadine. Although specific antiviral data for this compound derivatives is scarce, the potential to synthesize novel aminoadamantanes from this precursor suggests a promising avenue for the discovery of new antiviral agents.

Furthermore, various adamantane derivatives have demonstrated cytotoxic activity against cancer cell lines. The lipophilicity of the adamantane cage can enhance cellular uptake, and functionalization at the 2- and 5-positions of this compound could lead to compounds with potent anticancer properties. For example, adamantane-linked isothiourea derivatives have shown promising anti-proliferative activity.

Experimental Protocols

Detailed experimental protocols for the synthesis of derivatives starting directly from this compound are not widely published. However, based on established methodologies for similar adamantane derivatives, the following protocols can be adapted.

Protocol 1: Synthesis of 5-Azido-2-adamantanone (Illustrative)

This protocol is based on a general procedure for nucleophilic substitution of a bromide with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 5-Azido-2-adamantanone.

Protocol 2: Reductive Amination of this compound with Aniline (Illustrative)

This protocol is a general procedure for reductive amination.

Materials:

-

This compound

-

Aniline

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add aniline (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding water.

-

Extract the mixture with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-(5-bromo-2-adamantyl)aniline.

Quantitative Data Summary

Quantitative data for the biological activity of compounds directly synthesized from this compound is limited in the literature. The following table presents illustrative data for related adamantane derivatives to provide a context for the potential potency of compounds derived from this compound.

| Compound Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Adamantane-isothiourea derivatives | Human cancer cell lines (e.g., PC-3, HepG-2) | < 30 µM | --INVALID-LINK-- |

| Bromantane | Dopamine Transporter (DAT) | 3.56 µM | --INVALID-LINK-- |

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, medicinally relevant compounds. Its dual reactivity allows for the generation of diverse molecular architectures that can be screened for a range of biological activities, including neuroprotective, antiviral, and anticancer effects. The synthetic protocols and potential applications outlined in this guide provide a foundation for researchers to further investigate the utility of this versatile adamantane derivative in drug discovery and development. Future work should focus on the systematic synthesis and biological evaluation of derivatives of this compound to fully unlock its potential in medicinal chemistry.

5-Bromo-2-adamantanone Derivatives: A Technical Guide to Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, thermally stable, and three-dimensional structure of the adamantane cage makes it a highly desirable building block in the design of advanced materials. When incorporated into polymer backbones, the adamantane moiety is known to significantly enhance thermal stability, glass transition temperature (Tg), and mechanical strength. 5-Bromo-2-adamantanone, with its two distinct functional handles—a ketone and a bromine atom—presents a versatile platform for the synthesis of novel monomers and high-performance polymers. This technical guide explores the potential of this compound derivatives in material science, providing proposed synthetic strategies, expected material properties, and detailed hypothetical experimental protocols.

Properties of Adamantane-Containing Polymers

| Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 10% loss) (°C) | Tensile Strength (MPa) | Reference |

| Adamantane-based Polyimides | 285 - 440 | > 500 | - | [2] |

| Adamantane-containing Poly(ether imide)s | 242 - 317 | 511 - 538 | - | [3] |

| Poly(1,3-adamantylene alkylene)s | - | 452 - 456 | - | [4] |

| Adamantane-based Epoxy Resin (cured) | 163 | 401 | 90 | [5] |

| Pendent Adamantane Polyacrylates | Increased significantly over base polymer | - | - | [1] |

| Pendent Adamantane Poly(ether ether ketones) | Increased significantly over base polymer | - | - | [1] |

Proposed Synthetic Pathways for Monomers from this compound

The ketone and bromo functionalities of this compound can be selectively or sequentially modified to generate a variety of polymerizable monomers.

Functionalization of the Ketone Group

The carbonyl group at the 2-position can be converted into a vinyl group through olefination reactions, creating a monomer suitable for addition polymerization.

Functionalization of the Bromo Group

The bromine atom at the 5-position can be utilized in cross-coupling reactions to introduce aromatic or other functional groups, paving the way for the synthesis of monomers for polyaryletherketones (PAEKs) or conjugated polymers.

Synthesis of Bifunctional Monomers

By combining reactions at both functional sites, it is possible to synthesize bifunctional monomers suitable for polycondensation reactions. For example, a diol monomer could be prepared for subsequent synthesis of polyesters or polycarbonates.

Detailed Experimental Protocols (Hypothetical)

The following are proposed, non-validated experimental protocols for the synthesis of monomers and polymers from this compound based on established chemical transformations.

Protocol 1: Synthesis of 5-Bromo-2-methyleneadamantane via Wittig Reaction

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 eq.) dropwise to the suspension. The solution should turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 5-bromo-2-methyleneadamantane.

Protocol 2: Synthesis of a Polyaryletherketone Precursor via Suzuki Coupling

Materials:

-

This compound

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), Pd(OAc)2 (0.02 eq.), PPh3 (0.08 eq.), and K2CO3 (2.0 eq.).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(4-hydroxyphenyl)-2-adamantanone.

Conclusion

This compound stands as a promising, yet underexplored, precursor for the synthesis of high-performance polymers. The strategic location of its bromo and ketone functionalities offers a rich chemical playground for the design of novel monomers. While direct experimental evidence for the synthesis and properties of polymers derived from this specific molecule is sparse in the current literature, the established principles of adamantane chemistry strongly suggest that such materials would exhibit exceptional thermal stability, high glass transition temperatures, and robust mechanical properties. The proposed synthetic routes and protocols in this guide serve as a foundational framework for future research and development in this exciting area of material science. Further investigation into the polymerization of monomers derived from this compound is warranted to fully unlock their potential in applications ranging from aerospace components to advanced microelectronics.

References

- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 2. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Reactivity of the Bridgehead Bromine in 5-Bromo-2-adamantanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bridgehead bromine atom in 5-Bromo-2-adamantanone, a key intermediate in the synthesis of various adamantane derivatives with significant potential in medicinal chemistry and materials science. The unique structural constraints of the adamantane cage impart distinct reactivity patterns to its substituents, making a thorough understanding of these characteristics crucial for the rational design of synthetic pathways and the development of novel molecular entities.

Introduction to this compound

This compound is a bifunctional molecule featuring a rigid adamantane scaffold, a reactive bridgehead bromine atom, and a carbonyl group. The adamantane structure, a diamondoid hydrocarbon, is characterized by its high degree of symmetry and strain-free, chair-like cyclohexane rings. This rigid framework prevents backside attack at the bridgehead positions, thereby precluding SN2 reactions. Consequently, the reactivity of the bridgehead bromine is dominated by mechanisms involving carbocationic intermediates. The presence of the ketone functionality at the C-2 position further influences the molecule's reactivity, both electronically and by providing a site for further chemical transformations.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 149-153 °C | |

| CAS Number | 20098-20-8 | [1] |

Reactivity of the Bridgehead Bromine

The bromine atom in this compound is located at a bridgehead carbon (C-5). This position is sterically hindered, and the rigid cage structure of adamantane prevents the planarization required for an SN2 transition state. Therefore, nucleophilic substitution at this position proceeds primarily through an SN1-type mechanism.

Solvolysis Reactions

Solvolysis is a key reaction for assessing the reactivity of bridgehead halides. In the case of this compound, solvolysis in protic solvents such as water or alcohols leads to the formation of a tertiary carbocation at the bridgehead position. The rate of this reaction is dependent on the stability of the resulting carbocation and the ionizing power of the solvent.

Experimental Protocol: General Procedure for Solvolysis

A solution of this compound in a suitable solvent system (e.g., 80% ethanol/20% water) is heated at a constant temperature. The progress of the reaction can be monitored by titrating the liberated hydrobromic acid with a standardized solution of a base, such as sodium hydroxide, in the presence of an indicator. Alternatively, the disappearance of the starting material or the appearance of the product can be followed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Nucleophilic Substitution with Other Nucleophiles

Beyond solvolysis, the bridgehead bromine can be displaced by a variety of other nucleophiles under conditions that favor the formation of the adamantyl cation. These reactions typically require elevated temperatures and may be facilitated by the use of Lewis acids or silver salts to assist in the departure of the bromide ion.

Reaction with Silver Nitrate: The reaction of this compound with silver nitrate in a suitable solvent (e.g., ethanol) is expected to proceed via an SN1 mechanism, leading to the precipitation of silver bromide and the formation of the corresponding ether or alcohol, depending on the solvent. The rate of precipitation can be used as a qualitative measure of reactivity.

Reactions Involving the Ketone Functionality

The presence of the carbonyl group at the C-2 position opens up a wide range of synthetic possibilities.

Reduction of the Carbonyl Group

The ketone can be readily reduced to the corresponding secondary alcohol, 5-bromo-2-adamantanol. This transformation can be achieved using a variety of reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound in a suitable solvent such as methanol or ethanol, sodium borohydride is added portion-wise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TTC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Favorskii Rearrangement

As an α-halo ketone, this compound has the potential to undergo a Favorskii rearrangement in the presence of a strong base. This reaction involves the formation of a cyclopropanone intermediate followed by ring-opening to yield a carboxylic acid derivative with a contracted carbon skeleton. In the case of this compound, this would lead to a bicyclo[3.3.1]nonane derivative.[3][4][5][6]

Proposed Reaction Scheme:

Caption: Proposed mechanism for the Favorskii rearrangement of this compound.

Spectroscopic Data

The structural features of this compound and its reaction products can be characterized by various spectroscopic techniques.

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and fragmentation patterns typical of adamantane derivatives. A study on 5-substituted adamantan-2-ones, including the bromo derivative, provides detailed fragmentation analysis.[7]

| Ion | m/z | Relative Intensity (%) | Proposed Structure |

| [M]⁺ | 228/230 | 100 | C₁₀H₁₃BrO⁺ |

| [M-Br]⁺ | 149 | ~40 | C₁₀H₁₃O⁺ |

| [M-HBr]⁺ | 148 | ~20 | C₁₀H₁₂O⁺ |

| [C₇H₇]⁺ | 91 | ~30 | Tropylium ion |

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for studying the nucleophilic substitution of the bridgehead bromine in this compound.

Caption: General experimental workflow for nucleophilic substitution reactions.

SN1 Reaction Pathway

The signaling pathway for the SN1 reaction of this compound highlights the key intermediates and steps involved.

Caption: SN1 reaction pathway for this compound.

Conclusion

The reactivity of the bridgehead bromine in this compound is governed by the unique structural and electronic properties of the adamantane framework. Its reluctance to undergo SN2 reactions makes it a valuable substrate for studying SN1 mechanisms and for the synthesis of novel adamantane derivatives via carbocationic intermediates. The presence of the ketone functionality provides an additional handle for a diverse range of chemical transformations. This guide provides a foundational understanding for researchers and professionals working with this versatile building block, enabling the strategic design of experiments and the development of innovative applications in drug discovery and materials science. Further quantitative studies on the reaction kinetics of this compound would be highly beneficial to the scientific community for a more precise prediction of its reactivity.

References

- 1. SupraBank - Molecules - this compound [suprabank.org]

- 2. brainly.com [brainly.com]

- 3. adichemistry.com [adichemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-adamantanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-adamantanone is a key intermediate in the synthesis of various adamantane derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage imparts unique pharmacological and physical properties to molecules. The bromine atom at the bridgehead C5 position, while sterically hindered, can undergo nucleophilic substitution, providing a pathway to a diverse range of 5-substituted-2-adamantanone scaffolds. These derivatives are valuable for the development of novel therapeutics, including antiviral and CNS-acting agents.

This document provides detailed application notes on the theoretical and practical aspects of nucleophilic substitution reactions of this compound, along with specific experimental protocols for key transformations.

Reaction Principle: The S(_N)1 Mechanism at a Bridgehead

Due to the rigid cage structure of the adamantane core, backside attack required for a concerted S(_N)2 reaction at the C5 bridgehead position is sterically impossible. Therefore, nucleophilic substitution reactions on this compound proceed primarily through a unimolecular S(_N)1-type mechanism.

The reaction mechanism involves three key steps:

-

Formation of a Bridgehead Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group. This step is often facilitated by a Lewis acid or the use of polar, protic solvents to stabilize the resulting tertiary carbocation.

-

Nucleophilic Attack: The planar, sp

-hybridized carbocation intermediate is then rapidly attacked by a nucleophile from either face.2 -

Deprotonation (if applicable): If the nucleophile is neutral (e.g., water, alcohol, or a primary/secondary amine), a final deprotonation step yields the neutral substitution product.